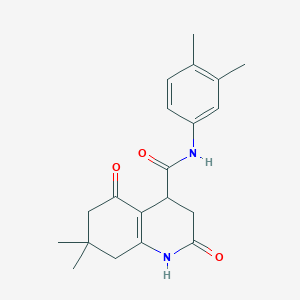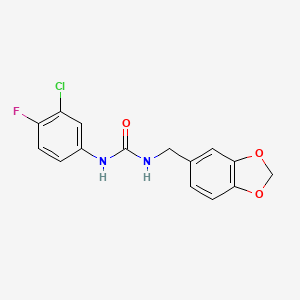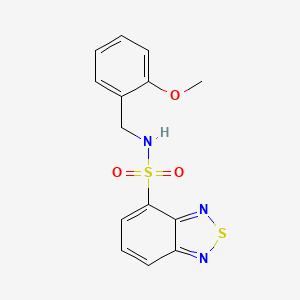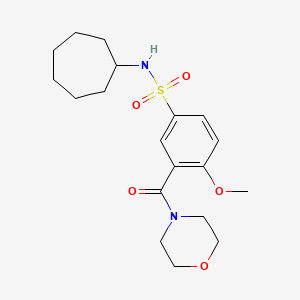
N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
説明
Quinoline and its derivatives, including carboxamide groups, are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and functional properties. These compounds are synthesized through various methods and are characterized by their unique molecular structures, which contribute to their broad range of applications.
Synthesis Analysis
The synthesis of quinoline carboxamide derivatives typically involves multi-step organic reactions, starting with the formation of quinoline-3-carboxylic acid through cyclization reactions, followed by coupling with different amine derivatives. An example includes the reaction of quinoline-3-carboxylic acid with thionyl chloride to generate acid chloride in situ, which is then coupled with amines to produce quinoline carboxamide compounds (Polo-Cuadrado et al., 2021). Another method involves enolate salts in the synthesis of N1-substituted 2,5-dioxo-hexahydro-3-quinolinecarboxamides, showcasing the versatility in synthetic approaches (Yermolayev et al., 2008).
Molecular Structure Analysis
The molecular structure of quinoline carboxamide derivatives is characterized using spectroscopic and X-ray diffraction techniques. Structural analysis reveals the presence of hydrogen bond interactions, such as N–H•••O and C–H•••O, which are crucial for the crystal packing and stability of these compounds. Molecular geometry optimizations are often conducted using Density Functional Theory (DFT) to understand the electronic structure and reactivity (Polo-Cuadrado et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-11-5-6-13(7-12(11)2)21-19(25)14-8-17(24)22-15-9-20(3,4)10-16(23)18(14)15/h5-7,14H,8-10H2,1-4H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCIUTVHDQTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4424054.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424055.png)

![N-(2-ethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4424067.png)


![2-[(4-ethyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4424098.png)
![4-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4424113.png)
![N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4424120.png)
![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)
